1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)piperazin-1-yl)-3-phenylpropan-2-ol
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Overview
Description
JJC8-088 is a dopamine reuptake inhibitor derived from the wakefulness-promoting agent modafinil. It has a significantly higher affinity for the dopamine transporter compared to modafinil, making it a potent compound in the field of psychostimulant research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JJC8-088 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the bis(4-fluorophenyl)methylsulfinyl group and its subsequent attachment to a piperazine ring. The final step involves the addition of a phenylpropan-2-ol group to complete the structure .
Industrial Production Methods: Industrial production methods for JJC8-088 are not well-documented in the public domain. it is likely that the synthesis follows a similar multi-step process as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: JJC8-088 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the bis(4-fluorophenyl)methylsulfinyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of JJC8-088 include various organic solvents, acids, and bases. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions of JJC8-088 depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
It has shown promise in reducing cocaine self-administration in animal models, making it a potential candidate for developing medications for substance use disorders . Additionally, JJC8-088 has been investigated for its effects on dopamine levels in the brain, which could have implications for treating conditions such as depression and attention deficit hyperactivity disorder .
Mechanism of Action
JJC8-088 exerts its effects by inhibiting the reuptake of dopamine, thereby increasing dopamine levels in the synaptic cleft. It stabilizes the dopamine transporter in an outward-facing open conformation, similar to the mechanism of action of cocaine . This results in potent psychostimulant effects and robust increases in dopamine levels in the nucleus accumbens .
Comparison with Similar Compounds
Similar Compounds:
- Modafinil
- RDS3-094
- JJC8-089
- JJC8-091
Uniqueness: Compared to modafinil, JJC8-088 has a substantially higher affinity for the dopamine transporter, making it a more potent dopamine reuptake inhibitor . Unlike modafinil and other analogues, which are atypical dopamine reuptake inhibitors, JJC8-088 is a typical cocaine-like dopamine reuptake inhibitor . This unique characteristic makes it a valuable compound for studying the effects of dopamine reuptake inhibition and developing potential treatments for psychostimulant use disorders .
Properties
Molecular Formula |
C28H32F2N2O2S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[4-[2-[bis(4-fluorophenyl)methylsulfinyl]ethyl]piperazin-1-yl]-3-phenylpropan-2-ol |
InChI |
InChI=1S/C28H32F2N2O2S/c29-25-10-6-23(7-11-25)28(24-8-12-26(30)13-9-24)35(34)19-18-31-14-16-32(17-15-31)21-27(33)20-22-4-2-1-3-5-22/h1-13,27-28,33H,14-21H2 |
InChI Key |
MACFTPBZAOCTFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CC4=CC=CC=C4)O |
Origin of Product |
United States |
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